Dinonyl pentanedioate
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Overview
Description
. It is an ester derived from pentanedioic acid and nonyl alcohol. Esters like dinonyl pentanedioate are commonly used in various industrial applications due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Dinonyl pentanedioate can be synthesized through the esterification of pentanedioic acid with nonyl alcohol. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale esterification processes. The reactants, pentanedioic acid and nonyl alcohol, are mixed in the presence of a catalyst and heated to promote the reaction. The resulting ester is then purified through distillation to remove any unreacted starting materials and by-products .
Chemical Reactions Analysis
Types of Reactions
Dinonyl pentanedioate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back to pentanedioic acid and nonyl alcohol.
Oxidation: The ester can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction of the ester can yield alcohols.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4).
Major Products Formed
Hydrolysis: Pentanedioic acid and nonyl alcohol.
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Scientific Research Applications
Dinonyl pentanedioate has several applications in scientific research and industry:
Chemistry: Used as a plasticizer in the production of polymers and resins.
Biology: Investigated for its potential use in biochemical assays and as a solvent for biological reactions.
Medicine: Explored for its potential use in drug delivery systems due to its ester linkage, which can be hydrolyzed under physiological conditions.
Industry: Utilized as a lubricant and additive in various industrial processes
Mechanism of Action
The mechanism of action of dinonyl pentanedioate primarily involves its ester linkage. In biological systems, esters can be hydrolyzed by esterases, leading to the release of the corresponding alcohol and acid. This hydrolysis reaction is crucial for the compound’s potential use in drug delivery systems, where controlled release of the active ingredients is desired .
Comparison with Similar Compounds
Similar Compounds
Diisobutyl phthalate (DIBP): Another ester used as a plasticizer in polymers.
Diethyl phthalate (DEP): Commonly used in personal care products and as a plasticizer.
Dioctyl phthalate (DOP): Widely used as a plasticizer in the production of flexible PVC.
Uniqueness
Dinonyl pentanedioate is unique due to its specific ester linkage and the length of its alkyl chains. This gives it distinct physical and chemical properties, such as lower volatility and higher stability compared to shorter-chain esters like diethyl phthalate .
Properties
CAS No. |
5137-27-9 |
---|---|
Molecular Formula |
C23H44O4 |
Molecular Weight |
384.6 g/mol |
IUPAC Name |
dinonyl pentanedioate |
InChI |
InChI=1S/C23H44O4/c1-3-5-7-9-11-13-15-20-26-22(24)18-17-19-23(25)27-21-16-14-12-10-8-6-4-2/h3-21H2,1-2H3 |
InChI Key |
PQTCVOMLHLUVAY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCOC(=O)CCCC(=O)OCCCCCCCCC |
Origin of Product |
United States |
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